1-(5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-fluorophenyl)urea
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Overview
Description
“1-(5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-fluorophenyl)urea” is a chemical compound. Its linear formula is C13H9Cl2FN2O and it has a molecular weight of 299.134 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives were synthesized and tested for in vitro anticancer activity . The cyclization of 2,4-dichlorobenzohydrazide in chloroacetic acid and phosphorous oxychloride gives 2-(chloromethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole. This, on reaction with various primary and secondary aliphatic or aromatic amines, gives the title compounds .Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using techniques such as FT-IR, UV–visible, 1 H NMR, HRMS, and single-crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described. The cyclization of 2,4-dichlorobenzohydrazide in chloroacetic acid and phosphorous oxychloride gives 2-(chloromethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole. This, on reaction with various primary and secondary aliphatic or aromatic amines, gives the title compounds .Scientific Research Applications
Antifungal Activity
The research indicates that urea derivatives, including those related to the specified compound, have shown significant antifungal activity. Mishra, Singh, and Wahab (2000) studied the antifungal properties of 1,3,4-oxadiazole derivatives against A. niger and F. oxyporum, demonstrating their effectiveness compared to Dithane M-45, suggesting potential applications in agriculture as fungicides (Mishra, Singh, & Wahab, 2000).
Antitumor Activities
Novel urea derivatives have been synthesized and evaluated for their antitumor activities. Ling et al. (2008) synthesized 1-(2,4-dichlorophenyl)-3-[4-aryl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl] urea derivatives and found that some exhibited promising antitumor activities, highlighting the potential of such compounds in cancer research (Ling et al., 2008).
Structural Characterization
Kariuki, Abdel-Wahab, and El‐Hiti (2021) conducted a study on the synthesis and structural characterization of isostructural compounds related to 1-(5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-fluorophenyl)urea, providing valuable insights into their crystalline structure and potential applications in material science (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Apoptosis Induction and Potential Anticancer Agents
Zhang et al. (2005) identified a related compound as a novel apoptosis inducer, demonstrating activity against several breast and colorectal cancer cell lines. The study also identified the molecular target as TIP47, suggesting these compounds could be developed into potential anticancer agents (Zhang et al., 2005).
Inhibition of Chitin Synthesis
Research by Deul, Jong, and Kortenbach (1978) on urea derivatives, such as diflubenzuron, showed their ability to inhibit chitin synthesis in insect larvae, demonstrating their potential as insecticides with a novel mode of action (Deul, Jong, & Kortenbach, 1978).
Mechanism of Action
Properties
IUPAC Name |
1-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2FN4O2/c16-8-1-6-11(12(17)7-8)13-21-22-15(24-13)20-14(23)19-10-4-2-9(18)3-5-10/h1-7H,(H2,19,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDOYSCKFXACBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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